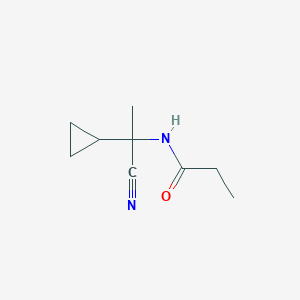

N-(1-cyano-1-cyclopropylethyl)propanamide

Description

Properties

IUPAC Name |

N-(1-cyano-1-cyclopropylethyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-3-8(12)11-9(2,6-10)7-4-5-7/h7H,3-5H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSMSQOJYVRZFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC(C)(C#N)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyano-1-cyclopropylethyl)propanamide typically involves the reaction of cyclopropylacetonitrile with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Cyclopropylacetonitrile+Propanoyl chloride→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(1-cyano-1-cyclopropylethyl)propanamide can undergo various chemical reactions, including:

Oxidation: The cyano group can be oxidized to form carboxylic acids.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted amides.

Scientific Research Applications

N-(1-cyano-1-cyclopropylethyl)propanamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-cyclopropylethyl)propanamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The cyclopropyl group can influence the compound’s binding affinity and selectivity for certain enzymes or receptors.

Comparison with Similar Compounds

Key Observations:

- Cyclopropane vs. Larger Rings : Cyclopropane derivatives (e.g., ) exhibit herbicidal activity, whereas bulkier cycloheptyl analogs (e.g., ) target neurological pathways. The smaller cyclopropane ring in the target compound may favor membrane permeability and target engagement in enzyme inhibition.

- Cyanamide vs. Cyano Groups: N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide uses a cyanamide group (-NH-CN), distinct from the cyano (-CN) group in the target compound. Cyanamides are prone to hydrolysis, whereas cyano groups enhance metabolic stability .

- Heterocyclic Substitutions: Pyridyl () or indole () substituents are common in acetylcholinesterase inhibitors or neuroactive compounds. The absence of such groups in the target compound suggests divergent applications, possibly in agrochemicals due to its cyclopropane-cyano combination .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-cyano-1-cyclopropylethyl)propanamide, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with cyclopropane-containing precursors. Key steps include cyanide group introduction via nucleophilic substitution and amidation. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalysts (e.g., DMAP for amidation) significantly impact yield. For example, highlights the use of cyclopropane intermediates in similar compounds, where stepwise optimization reduced side reactions like hydrolysis of the cyano group . further emphasizes controlling steric hindrance during amidation by using bulky bases (e.g., DIPEA) to improve regioselectivity .

Q. Which analytical techniques are most effective for characterizing the structural stability of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies regiochemical outcomes (e.g., cyclopropane ring strain via coupling constants) and confirms the absence of hydrolyzed byproducts (e.g., carboxylic acids).

- Mass Spectrometry (HRMS) : Validates molecular ion peaks and detects degradation products under accelerated stability testing.

- X-ray Crystallography : Resolves steric configurations, particularly the spatial arrangement of the cyano and cyclopropyl groups, which influence reactivity .

provides a template for interpreting spectral data of analogous propanamide derivatives, such as distinguishing NH resonances in DMSO-d₆ .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies should assess:

- Temperature : Long-term storage at -20°C minimizes decomposition (as shown for structurally similar compounds in ) .

- pH Sensitivity : The cyano group is prone to hydrolysis under acidic/basic conditions. Buffered solutions (pH 6–8) are recommended for biological assays .

- Light Exposure : UV-Vis spectroscopy can track photodegradation, with amber vials reducing radical-mediated breakdown .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Solutions include:

- Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution (CLSI guidelines) and time-kill curves to rule out false positives from solvent artifacts .

- Purity Validation : Use HPLC-ELSD (Evaporative Light Scattering Detection) to quantify trace impurities that may inhibit/enhance activity. demonstrates this approach for PTP1B inhibitors, where ≥98% purity was critical for reproducible IC₅₀ values .

- Structural Analog Comparison : Compare with fluorinated derivatives (e.g., ’s N-(5-Amino-2-fluorophenyl)propanamide) to isolate the role of the cyano group in activity .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s kinase inhibitory potential?

- Methodological Answer :

- Core Modifications : Replace the cyclopropyl group with bicyclic systems (e.g., tetrahydrothiophene dioxide in ) to enhance target binding via increased rigidity .

- Functional Group Scanning : Introduce electron-withdrawing groups (e.g., -SO₂CH₃) on the propanamide backbone to improve solubility and ATP-binding pocket interactions, as seen in ’s sulfonyl-containing analogs .

- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes against kinases like PTP1B, prioritizing residues with hydrogen-bonding capacity (e.g., Asp48) .

Q. What experimental approaches validate the compound’s mechanism of action in metabolic pathways?

- Methodological Answer :

- Metabolomic Profiling : LC-MS/MS tracks downstream metabolites in cell lysates, identifying pathways disrupted by the compound (e.g., ’s focus on insulin signaling via PTP1B inhibition) .

- Knockout Models : Use CRISPR-Cas9-engineered cell lines lacking putative targets (e.g., PTP1B) to confirm on-target effects.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity to enzymes like oxidoreductases, with ΔH and ΔS values clarifying entropy-driven vs. enthalpy-driven interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.